molecular formula C8H8O6 B1237304 5-Formyl-2-hydroxyhepta-2,4-dienedioic acid CAS No. 2461-62-3

5-Formyl-2-hydroxyhepta-2,4-dienedioic acid

Cat. No. B1237304
CAS RN: 2461-62-3
M. Wt: 200.14 g/mol
InChI Key: JCYNPXMAUUAOMA-OMUGJNSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-formyl-2-hydroxyhepta-2,4-dienedioic acid is a muconic semialdehyde. It is a conjugate acid of a 5-formyl-2-hydroxyhepta-2,4-dienedioate.

Scientific Research Applications

Inhibition of Enzymes

5-Formyl-2-hydroxyhepta-2,4-dienedioic acid demonstrates significant potential in inhibiting enzymes. For instance, it has been found to be a potent inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis in bacteria, showing competitive inhibition properties with a low Ki value (Santi & Sakai, 1971).

Selective Oxidation Processes

This compound is involved in selective oxidation processes. A study focused on the selective oxidation of related compounds to form 5-substituted 2-hydroxy-1,3-benzenedicarbaldehydes and 5-substituted 3-formyl-3-formyl-2-hydroxybenzoic acids, highlighting its role in complex chemical synthesis processes (Hu & Hu, 1991).

Biomass Conversion and Functionalization

It has applications in biomass conversion and functionalization. Formic acid-mediated liquefaction of chitin, a process involving the functionalization and depolymerization of chitin, results in the formation of derivatives including 5-(formyloxymethyl)furfural (FMF) (Zhang & Yan, 2016).

Catalysis and Chemical Synthesis

The compound is significant in catalysis and chemical synthesis. For example, the selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid has been explored, indicating its role in producing important bio-block materials used in synthesis, chemical intermediates, and pharmaceuticals (Xu et al., 2019).

properties

CAS RN

2461-62-3

Product Name

5-Formyl-2-hydroxyhepta-2,4-dienedioic acid

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(E,5Z)-5-(hydroxymethylidene)-2-oxohept-3-enedioic acid

InChI

InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14)/b2-1+,5-4+

InChI Key

JCYNPXMAUUAOMA-OMUGJNSGSA-N

Isomeric SMILES

C(/C(=C\O)/C=C/C(=O)C(=O)O)C(=O)O

SMILES

C(C(=CO)C=CC(=O)C(=O)O)C(=O)O

Canonical SMILES

C(C(=CO)C=CC(=O)C(=O)O)C(=O)O

synonyms

2-hydroxy-5-carboxymethylmuconate semialdehyde
5-carboxymethyl-2-hydroxymuconate semialdehyde
CHMSA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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